molecular formula C8H16O5S B14871291 (3,3-Dimethoxycyclobutyl)methyl methanesulfonate

(3,3-Dimethoxycyclobutyl)methyl methanesulfonate

Cat. No.: B14871291
M. Wt: 224.28 g/mol
InChI Key: FPBGWGKRJRJWJZ-UHFFFAOYSA-N
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Description

(3,3-Dimethoxycyclobutyl)methyl methanesulfonate is an organic compound with a unique structure that includes a cyclobutyl ring substituted with two methoxy groups and a methanesulfonate ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethoxycyclobutyl)methyl methanesulfonate typically involves the reaction of (3,3-Dimethoxycyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(3,3-Dimethoxycyclobutyl)methanol+Methanesulfonyl chloride(3,3-Dimethoxycyclobutyl)methyl methanesulfonate+HCl\text{(3,3-Dimethoxycyclobutyl)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (3,3-Dimethoxycyclobutyl)methanol+Methanesulfonyl chloride→(3,3-Dimethoxycyclobutyl)methyl methanesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethoxycyclobutyl)methyl methanesulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The methoxy groups can be oxidized under certain conditions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and amines.

    Oxidation: Products include aldehydes and ketones.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

(3,3-Dimethoxycyclobutyl)methyl methanesulfonate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethoxycyclobutyl)methyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it a suitable candidate for nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethoxycyclobutyl)methanol: The alcohol precursor to the methanesulfonate ester.

    Cyclobutyl methyl methanesulfonate: Lacks the methoxy groups, leading to different reactivity and applications.

    Methanesulfonate esters of other cyclobutyl derivatives: Varying substituents on the cyclobutyl ring can lead to different chemical properties and uses.

Properties

IUPAC Name

(3,3-dimethoxycyclobutyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c1-11-8(12-2)4-7(5-8)6-13-14(3,9)10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBGWGKRJRJWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)COS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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